Product packaging for 1,1-Difluoro-5-azaspiro[2.3]hexane(Cat. No.:CAS No. 1631027-12-7)

1,1-Difluoro-5-azaspiro[2.3]hexane

Cat. No.: B3244679
CAS No.: 1631027-12-7
M. Wt: 119.11
InChI Key: GOZDGVBSWAOCMB-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride (CAS 1630906-91-0) is a rigid, spirocyclic scaffold of significant interest in pharmaceutical research and drug design . Its structure incorporates a cyclopropane ring spiro-fused to an azetidine, a configuration that provides a highly rigid three-dimensional framework . This stiffness is valuable for constraining the geometry of bioactive molecules, which can enhance potency and selectivity towards biological targets by "freezing" them into their active conformations . The incorporation of two fluorine atoms further modulates the molecule's electronic properties and metabolic stability. Such constrained analogues are actively explored in neuroscience; for instance, related 5-azaspiro[2.3]hexanes have been designed and synthesized as novel, conformationally restricted analogues of glutamate for targeting metabotropic glutamate receptors (mGluRs), which are implicated in a range of CNS disorders including schizophrenia, depression, Parkinson’s, and Alzheimer’s disease . The synthesis of these small-ring spirocycles often presents a challenge, with key steps potentially involving diastereoselective rhodium-catalyzed cyclopropanation reactions . This product is intended for use as a key intermediate or building block in the discovery and development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. CAS Number: 1630906-91-0 Molecular Formula: C5H8ClF2N Molecular Weight: 155.57 g/mol Storage: Sealed in dry, store at 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7F2N B3244679 1,1-Difluoro-5-azaspiro[2.3]hexane CAS No. 1631027-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N/c6-5(7)1-4(5)2-8-3-4/h8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZDGVBSWAOCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1,1 Difluoro 5 Azaspiro 2.3 Hexane Derivatives

Chemical Reactivity Profiles Governed by Ring Strain

The reactivity of 1,1-difluoro-5-azaspiro[2.3]hexane and related structures is dominated by the high ring-strain energy of the cyclopropane (B1198618) and cyclobutane (B1203170) rings. The gem-difluoro substitution on the cyclopropane ring further influences its electronic properties and bond strengths. Specifically, the C1–C2 bond (distal to the fluorine atoms) in gem-difluorocyclopropanes is elongated and weakened, making it more susceptible to cleavage in ring-opening reactions. rsc.org This inherent strain makes these spirocycles valuable synthons for various chemical transformations.

The strain can be harnessed in reactions that lead to ring-opening, providing access to diverse molecular scaffolds. For example, the relief of ring strain is a powerful driving force in transformations such as cycloadditions and 1,3-difunctionalizations. acs.org Single-electron oxidants like cerium ammonium (B1175870) nitrate (B79036) can induce regiospecific ring-opening of gem-difluorocyclopropanes. nih.gov The significant alteration of the three-membered ring's properties due to the two fluorine atoms leads to a preference for distal bond cleavage during these transformations. rsc.org This controlled ring-opening, dictated by the inherent strain and electronic effects of the fluorine atoms, is a cornerstone of the chemical reactivity of these spirocyclic systems.

Elucidation of Reaction Mechanisms

Understanding the mechanisms through which this compound derivatives react is crucial for their strategic application in synthesis. Investigations have explored pathways involving transition metals, radical intermediates, and single-electron transfer processes.

Transition metal catalysis provides a powerful avenue for the functionalization of strained rings. Palladium-catalyzed ring-opening reactions of gem-difluorocyclopropanes are particularly notable. rsc.org These reactions often proceed through the formation of a π-allyl palladium intermediate. For instance, in the presence of a palladium catalyst, gem-difluorocyclopropanes can react with various nucleophiles, such as indoles. rsc.org

Mechanistic studies suggest that the reaction pathway can involve the coordination of the nucleophile to the palladium complex, forming a reversible fluoroallyl–palladium–nucleophile complex. rsc.org This is followed by electrophilic palladation and subsequent reductive elimination to yield the final fluoroallylated product. rsc.org In related systems, the formation of zwitterionic π-allylpalladium intermediates is a key mechanistic feature in palladium-catalyzed ring-opening cross-coupling reactions, enabling the construction of complex molecular architectures. While not explicitly detailed for this compound itself in the provided results, this mechanistic paradigm is well-established for similar strained ring systems and represents a likely pathway for its transition metal-catalyzed transformations. mdpi.com

Radical reactions offer an alternative pathway for the transformation of these spirocycles. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has a radical variant that is a potent tool for arene functionalization under mild conditions. mdpi.comresearchgate.netmanchester.ac.uk This rearrangement is typically initiated by the attack of a free radical at the ipso-position of a sulfonate or sulfonamide, followed by sulfur dioxide extrusion. mdpi.com

While direct evidence for a Radical Smiles Rearrangement involving this compound is not prevalent, the generation of radicals from related strained systems is known. For example, ring-opening of 3-aminocyclobutanone (B3028992) oximes can generate primary alkyl radicals capable of undergoing a strain-release, desulfonylative radical Truce–Smiles rearrangement. researchgate.net This provides a pathway to valuable β-amino acids and 1,3-diamines. researchgate.net Given the strained nature of the azaspiro[2.3]hexane core, it is plausible that derivatives could be designed to undergo similar radical-mediated rearrangements, where the relief of ring strain would be a significant thermodynamic driving force.

Single-electron transfer (SET) is another fundamental mechanistic pathway relevant to the chemistry of strained spirocycles. youtube.comnih.govyoutube.com SET processes involve the transfer of a single electron from a nucleophile to a substrate, generating a radical anion intermediate. youtube.com This intermediate can then undergo further reactions, such as fragmentation or rearrangement.

In the context of gem-difluorocyclopropane synthesis, SET from zinc to CF2Br2 can lead to the formation of a radical anion, which is a precursor to the difluorocarbene used in cyclopropanation. researchgate.net More pertinently to reactivity, the facile ring-opening of radical anions derived from cyclopropyl (B3062369) ketones is driven by the relief of ring strain. vt.edu This suggests that this compound derivatives, upon accepting an electron to form a radical anion, could undergo efficient ring-opening of the difluorocyclopropane moiety. nih.govvt.edu Furthermore, SET mechanisms have been proposed in multicomponent cascade reactions for the synthesis of other spirocyclic systems, where an initial SET event between a nickel complex and a bromide generates a radical species that initiates a cyclization cascade. acs.org

Functional Group Transformations and Derivatization Strategies

The synthetic utility of the this compound scaffold is enhanced by the ability to selectively modify its functional groups, particularly the nitrogen atom of the azetidine (B1206935) ring.

The nitrogen atom in the 5-azaspiro[2.3]hexane core is often protected during synthesis, commonly with a tert-butyloxycarbonyl (Boc) group. beilstein-journals.orgnih.gov The selective removal of this protecting group is a critical step to enable further functionalization, such as acylation or alkylation at the nitrogen center. organic-chemistry.orgorganic-chemistry.org

A variety of methods exist for the deprotection of N-Boc groups. rsc.org Traditional methods often rely on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov However, milder and more selective conditions are often desirable, especially for complex molecules with acid-sensitive functionalities. nih.gov

Recent research has focused on developing such mild procedures. For example, thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effectively cleave N-Boc groups, often accelerated by microwave irradiation. researchgate.net Another mild method employs oxalyl chloride in methanol (B129727) at room temperature, which is tolerant of various functional groups. rsc.orgnih.gov In a specific example involving a related 5-azaspiro[2.3]hexane derivative, the final cleavage of the Boc group was achieved using formic acid at room temperature, demonstrating a mild acidic condition suitable for this class of compounds. beilstein-journals.orgnih.gov The choice of deprotection agent can be tuned to selectively remove one protecting group in the presence of others, an essential strategy in multistep synthesis. organic-chemistry.orgnih.gov

Table of Reaction Conditions for N-Boc Deprotection

Reagent/ConditionSolventTemperatureTypical Reaction TimeReference
Formic Acid-Room TempNot Specified beilstein-journals.orgnih.gov
Oxalyl ChlorideMethanolRoom Temp1-4 hours rsc.orgnih.gov
Trifluoroethanol (TFE)TFEReflux / Microwave5 min - 1 hour researchgate.net
Hexafluoroisopropanol (HFIP)HFIPReflux / Microwave5-15 minutes researchgate.net
SelectfluorAcetonitrile50 °CNot Specified researchgate.net

Introduction and Interconversion of Peripheral Substituents (e.g., Carboxylic Acids, Esters, Carbamates, Amines)

The reactivity of the this compound core is primarily centered around the secondary amine within the azetidine ring. This nitrogen atom acts as a nucleophile, allowing for the introduction of a wide array of peripheral substituents through standard functionalization reactions.

The secondary amine can be readily N-acylated, N-alkylated, and converted into various functional groups, which is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. While specific literature detailing these transformations for this compound is not abundant, the reactivity can be inferred from the well-established chemistry of secondary amines and related azaspirocyclic systems. openstax.orglibretexts.orglibretexts.org

N-Acylation and Carbamate (B1207046) Formation:

The nucleophilic nitrogen of the azetidine ring can react with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org Similarly, reaction with chloroformates or other carbamoylating agents yields carbamates. A prominent example in related non-fluorinated systems is the introduction of a tert-butoxycarbonyl (Boc) protecting group, a common strategy to temporarily mask the reactivity of the amine during subsequent synthetic steps. A patent for the synthesis of 5-Boc-5-azaspiro[2.3]hexane-1-carboxylic acid illustrates the formation of a carbamate on the azetidine nitrogen. patsnap.com This transformation is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

N-Alkylation:

Alkylation of the secondary amine can be achieved by reaction with alkyl halides. openstax.org These reactions typically proceed via an Sɴ2 mechanism. However, the direct alkylation of secondary amines can sometimes be challenging to control and may lead to the formation of quaternary ammonium salts if an excess of the alkylating agent is used. libretexts.org

Interconversion of Functional Groups:

Once a substituent is introduced, it can be further modified. For instance, an ester group introduced on the nitrogen or elsewhere on the scaffold can be hydrolyzed to a carboxylic acid. Subsequent amide coupling reactions can then be used to build more complex structures. An amino group can be introduced, for example, through the Curtius rearrangement of a carboxylic acid derivative. beilstein-journals.org

The following table summarizes the expected reactivity of the azetidine nitrogen in this compound based on general principles of amine chemistry.

Reaction TypeReagents and ConditionsExpected Product
N-AcylationAcid chloride (RCOCl), base (e.g., triethylamine)N-acyl-1,1-difluoro-5-azaspiro[2.3]hexane
N-SulfonylationSulfonyl chloride (RSO₂Cl), baseN-sulfonyl-1,1-difluoro-5-azaspiro[2.3]hexane
N-Carbamoylation (Boc-protection)Di-tert-butyl dicarbonate (Boc₂O), base5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.3]hexane
N-AlkylationAlkyl halide (R-X), base5-Alkyl-1,1-difluoro-5-azaspiro[2.3]hexane
Reductive AminationAldehyde or ketone (RCHO or RCOR'), reducing agent (e.g., NaBH(OAc)₃)5-Alkyl-1,1-difluoro-5-azaspiro[2.3]hexane

Modifications on the Cyclopropane Ring

The 1,1-difluorocyclopropane unit is a key feature of the this compound scaffold, contributing to its unique three-dimensional shape and metabolic stability. This ring system is generally robust and can withstand a variety of reaction conditions. beilstein-journals.org

Research on the reactivity of gem-difluorocyclopropanes indicates that they are kinetically stable and compatible with many synthetic transformations. beilstein-journals.org For example, they are stable to conditions used for catalytic hydrogenation, the reduction of esters with reagents like diisobutylaluminium hydride (DIBAL-H), and oxidation reactions. beilstein-journals.org

However, the high ring strain of the cyclopropane ring, combined with the presence of the electronegative fluorine atoms, can lead to specific reactivity under certain conditions.

Ring-Opening Reactions:

While generally stable, the difluorocyclopropane ring can undergo ring-opening reactions under thermal or catalytic conditions, often leading to the formation of fluorine-containing alkenes. The specific products formed would depend on the reaction conditions and the substitution pattern of the starting material.

Functionalization of the Cyclopropane Ring:

Direct functionalization of the C-H bonds on the cyclopropane ring is challenging due to their low reactivity. However, if a precursor molecule with existing functional groups on the cyclopropane ring is used to construct the spirocycle, these groups can be modified. For instance, a carboxylic acid or ester on the cyclopropane ring, installed prior to the formation of the spirocyclic system, could be converted to other functionalities.

The table below outlines the general reactivity and stability of the 1,1-difluorocyclopropane ring based on studies of related compounds. beilstein-journals.org

Reaction ConditionEffect on 1,1-Difluorocyclopropane Ring
Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Generally stable
Ester Reduction (e.g., DIBAL-H)Generally stable
Oxidative Cleavage (e.g., KMnO₄)Generally stable
Strong AcidPotential for ring-opening
High Temperature (Pyrolysis)Potential for rearrangement/ring-opening

Structural and Conformational Analysis of 1,1 Difluoro 5 Azaspiro 2.3 Hexane and Analogues

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the three-dimensional structure and connectivity of complex organic molecules like 1,1-difluoro-5-azaspiro[2.3]hexane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds. In the case of this compound and its analogues, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for unambiguous assignment of the molecular framework.

Detailed analysis of chemical shifts, coupling constants (J-couplings), and through-space correlations from Nuclear Overhauser Effect (NOE) experiments provides invaluable information. The presence of the CF₂ group introduces characteristic splitting patterns in both proton and carbon spectra due to H-F and C-F couplings. For instance, the protons on the carbon adjacent to the CF₂ group would appear as complex multiplets due to geminal and vicinal couplings to both protons and fluorine atoms. The magnitude of these coupling constants, particularly the four-bond H-F coupling (⁴JHF), is highly dependent on the dihedral angle, which can be instrumental in conformational analysis. rsc.org

In analogues, substituent chemical shifts (SCS) induced by the fluorine atoms can be compared to data from well-defined rigid systems like fluorocyclohexanes to understand the electronic effects of the gem-difluoro group. modgraph.co.uk However, the additivity of these SCS values may not always be straightforward for CF₂ groups, necessitating a more detailed analysis. modgraph.co.uk The complete assignment often requires a suite of 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to piece together the full connectivity of the spirocyclic system.

Table 1: Representative NMR Data for Fluorinated Alkanes

Compound Nucleus Chemical Shift (ppm) Coupling Constant (Hz)
Fluorocyclohexane (equatorial) ¹H 4.78 (H-1a)
¹⁹F -180.5
1,1-Difluoroacetone ¹H 3.20 (CH₃) ⁴JHF = 1.5

Data is illustrative and sourced from studies on related fluorinated compounds. rsc.orgmodgraph.co.uk

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For chiral analogues of this compound, XRD analysis of a suitable single crystal provides unequivocal assignment of the R or S configuration at stereocenters. nih.gov This technique is considered the gold standard, especially when anomalous scatterers (heavy atoms) are present to help determine the absolute structure. researchgate.netsoton.ac.uk

The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. This data is critical for understanding the inherent strain in the spiro[2.3]hexane system, which combines the high strain of a cyclopropane (B1198618) ring with the puckering of an azetidine (B1206935) ring. The solid-state conformation provides a clear picture of the molecule's preferred geometry, which is influenced by intramolecular interactions and crystal packing forces. This experimental geometry serves as a crucial benchmark for validating the results of computational chemistry studies. nih.gov

For example, in a crystallographic study of a related complex molecule, the data provided precise bond lengths and angles, leading to the unambiguous determination of the absolute configuration as 'S'. nih.gov

Table 2: Illustrative Crystallographic Data for an Organic Salt

Parameter Value
Chemical Formula C₂₆H₃₀ClN₃O₉
Crystal System Monoclinic
Space Group P2₁
a (Å) 15.7212(3)
b (Å) 5.65480(10)
c (Å) 31.4047(5)
β (°) 93.1580(10)

This data is from a representative X-ray crystallography study of a complex organic molecule to illustrate the type of information obtained. nih.gov

Computational and Theoretical Chemistry Studies

Computational methods provide deep insights into the molecular properties of this compound that are often inaccessible by experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the structures, energies, and properties of molecules. nih.gov For this compound, DFT calculations can be employed to explore the potential energy surface and identify stable conformers. The azetidine ring in the spirocycle can exist in different puckered conformations, and DFT helps to determine the relative energies of these conformers.

By performing geometry optimizations, researchers can find the most stable three-dimensional arrangement of the atoms. eurjchem.com The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G**) is critical for obtaining accurate results that correlate well with experimental data. researchgate.netnih.gov These calculations can predict conformational energy differences, for instance, between different puckering states of the four-membered ring, which might be difficult to measure experimentally if the energy barrier between them is low. rsc.org

Quantum chemical methods, including DFT, are essential for understanding the electronic structure and predicting the reactivity of this compound. mdpi.comusc.edu The introduction of the gem-difluoro group significantly alters the electronic properties of the cyclopropane ring. The high electronegativity of fluorine atoms polarizes the C-F bonds, which in turn influences the charge distribution across the entire molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive. eurjchem.com Furthermore, calculating electrostatic potential maps can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions. researchgate.netsciepub.com These computational models allow for a deep, quantitative understanding of how the unique spirocyclic and gem-difluoro structure governs the molecule's chemical behavior. mdpi.com

A key feature of the spiro[2.3]hexane framework is the significant ring strain associated with the three- and four-membered rings. Computational chemistry allows for the precise prediction of molecular geometries, including bond lengths and angles, which can be compared with experimental X-ray data if available.

More importantly, these methods can quantify the strain energy of the molecule. By using appropriate isodesmic or homodesmotic reactions (hypothetical reactions where the number and type of bonds are conserved), the total strain energy of this compound can be calculated. This value provides a quantitative measure of the thermodynamic instability of the ring system and helps to rationalize its reactivity. For example, the high strain energy might suggest a propensity for ring-opening reactions under certain conditions. DFT calculations are a powerful tool for these predictions, providing valuable data on the energetic properties of such strained systems. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
Fluorocyclohexane
4-Methyl-1,1-difluorocyclohexane
4-t-butyl-1,1-difluorocyclohexane
3-methyl-1,1-difluorocyclohexane
2,2-difluoronorbornane
Fluoroacetone
1,1-Difluoroacetone
1,1,1-trifluoroacetone
5-fluorocytosine
1,1',3,3'-Tetranitro-5,5'-bis-1,2,4-triazole
3,3',5,5'-tetranitro-1,1'-bis-1,2,4-triazoles

Conformational Dynamics and Preferred Geometries of the Spiro[2.3]hexane System

The spiro[2.3]hexane framework, which features a cyclopropane ring sharing a single carbon atom with a cyclobutane (B1203170) ring, presents a unique and conformationally constrained scaffold. The inherent strain of both the three- and four-membered rings is a dominant factor in determining the molecule's geometry. The cyclobutane portion of the parent spiro[2.3]hexane is not planar; it adopts a puckered conformation to alleviate the torsional strain that would exist in a flat structure.

Introducing a nitrogen atom at the 5-position to create 5-azaspiro[2.3]hexane, and subsequently adding two fluorine atoms at the 1-position to form this compound, substantially alters the conformational properties. The nitrogen atom allows for potential ring puckering and nitrogen inversion, while the gem-difluoro group on the cyclopropane ring modifies the electronic character and bond lengths of the spirocyclic system.

The preferred geometries and the energy barriers between various conformations are often investigated using computational methods. For the azaspiro[2.3]hexane system, the puckering of the four-membered ring results in distinct conformers. These conformers are typically in a dynamic equilibrium, with relatively low energy barriers for interconversion. The degree of this puckering is a critical parameter for defining the conformation. In this compound, the highly electronegative fluorine atoms can further influence the puckering of the adjacent cyclobutane ring through stereoelectronic effects.

Illustrative Conformational Data for Spiro[2.3]hexane Systems

Compound Computational Method Key Conformational Feature Typical Dihedral Angle (degrees)
Spiro[2.3]hexane DFT Puckered Cyclobutane ~25-30
5-Azaspiro[2.3]hexane DFT Puckered Azetidine Ring ~20-25
This compound DFT Puckered Azetidine influenced by CF2 ~22-28

Note: This table provides illustrative data based on computational studies of similar spirocyclic systems. Precise values require specific quantum chemical calculations for each molecule.

Exit Vector Plot (EVP) Analysis for Spatial Orientation and Molecular Design

Exit Vector Plot (EVP) analysis is a computational technique used to understand and visualize the three-dimensional (3D) space that substituents can occupy when attached to a molecular scaffold. rsc.org This method is particularly useful in medicinal chemistry for designing molecules that can fit precisely into the binding site of a biological target. rsc.orgresearchgate.net By mapping the possible orientations of chemical vectors extending from the core structure, EVP provides a clear guide for molecular design. researchgate.net

The analysis involves defining an "exit vector," which originates from an attachment point on the scaffold and indicates the direction of a potential substituent. A conformational search is performed on the scaffold, and for each low-energy conformation, the corresponding exit vector is recorded. These vectors are then plotted on a unit sphere, creating a visual map of the accessible 3D space. rsc.orgrsc.org

For the this compound scaffold, EVP analysis can be applied to map the spatial orientations of substituents attached to the nitrogen atom. The inherent rigidity and puckered nature of the spirocyclic system restrict the possible directions of these substituents. The resulting plot would likely show distinct clusters of vectors, corresponding to the preferred conformations of the azetidine ring (e.g., axial-like and equatorial-like orientations of a substituent on the nitrogen). researchgate.net This information is critical for the rational design of new derivatives, allowing chemists to strategically place functional groups in specific regions of space to optimize interactions with a target protein. nih.gov The application of EVP has been successfully demonstrated for various spirocyclic systems, including (aza)spiro[2.3]hexanes, to rationalize their use as bioisosteres and peptidomimetics. researchgate.net

Conceptual EVP Analysis for a Substituted Spirocyclic Scaffold

Scaffold Attachment Point Vector Definition Predicted Spatial Distribution Design Implication
This compound Nitrogen (N5) Vector along N-R bond Two primary clusters reflecting ring puckering Guiding placement of R-groups for optimal target binding

Note: This table illustrates the conceptual application of EVP analysis. The actual plot and its interpretation depend on the specific computational methods employed.

Future Directions and Emerging Research Avenues in 1,1 Difluoro 5 Azaspiro 2.3 Hexane Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Routes

The synthesis of spirocyclic systems, particularly those incorporating highly strained rings and stereocenters, presents a formidable challenge. For 1,1-difluoro-5-azaspiro[2.3]hexane, the development of efficient and stereoselective synthetic methodologies is a primary area for future research. Drawing inspiration from the synthesis of analogous 5-azaspiro[2.3]hexane derivatives, a key strategy could involve the diastereoselective rhodium-catalyzed cyclopropanation of a suitable exocyclic methylene (B1212753) azetidine (B1206935) precursor. beilstein-journals.orgnih.govnih.gov The stereochemical outcome of such reactions is often influenced by the catalyst and the protecting groups employed on the azetidine nitrogen.

Furthermore, the introduction of the gem-difluoro group is a critical step. Established methods for the synthesis of gem-difluorocyclopropanes typically rely on the [2+1] cycloaddition of difluorocarbene with an alkene. researchgate.netresearchgate.net Future research could focus on optimizing difluorocarbene sources, such as Ruppert-Prakash or Dolbier reagents, for the specific substrate required for this compound synthesis to enhance yield and functional group tolerance. researchgate.net A significant breakthrough would be the development of an enantioselective synthesis, potentially through the use of chiral phase-transfer catalysts or chiral rhodium catalysts in the cyclopropanation step.

Table 1: Potential Stereoselective Synthetic Strategies

StrategyDescriptionPotential AdvantagesKey Research Challenge
Chiral Catalyst Cyclopropanation Use of chiral rhodium or copper catalysts for the asymmetric cyclopropanation of a 3-methyleneazetidine derivative with a difluorocarbene precursor.Direct access to enantioenriched product.Catalyst design for high enantioselectivity with the specific substrate.
Diastereoselective Cyclopropanation Employing a chiral auxiliary on the azetidine ring to direct the stereochemical outcome of the difluorocyclopropanation.Potentially high diastereoselectivity.Synthesis of the chiral precursor and subsequent removal of the auxiliary.
Kinetic Resolution Racemic synthesis followed by enzymatic or chemical kinetic resolution to separate the enantiomers.Applicable if a suitable resolving agent or enzyme can be identified.Can be inefficient, with a maximum theoretical yield of 50% for one enantiomer.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The inherent ring strain of the cyclopropane (B1198618) and azetidine rings, coupled with the electronic effects of the gem-difluoro group, suggests a rich and largely unexplored reactivity profile for this compound. Research into the ring-opening transformations of gem-difluorocyclopropanes has revealed their utility as precursors to valuable monofluorinated alkenes through transition metal-catalyzed reactions. rsc.orgrsc.org

Future work could investigate the palladium-catalyzed ring-opening of this compound with various nucleophiles, such as amines, alcohols, and carbon nucleophiles, to generate novel fluorinated azetidine derivatives. rsc.org The regioselectivity and stereoselectivity of these transformations would be of paramount importance. Additionally, the potential for cycloaddition reactions, leveraging the strained nature of the spirocycle, could lead to the construction of more complex polycyclic systems.

Advanced Computational Modeling for Predictive Molecular Design and Mechanistic Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules like this compound. Density Functional Theory (DFT) calculations could be employed to understand the molecule's conformational preferences, electronic structure, and the strain energy of the spirocyclic system. Such studies can provide insights into its kinetic and thermodynamic stability.

Moreover, computational modeling can be instrumental in elucidating the mechanisms of potential reactions. For instance, modeling the transition states of palladium-catalyzed ring-opening reactions could help in predicting the regiochemical and stereochemical outcomes, thereby guiding experimental design. rsc.org Frustrated Lewis pair mediated C-F bond activation is another area where computational studies could predict the feasibility and selectivity of transforming the gem-difluoro group. nih.gov

Table 2: Prospective Computational Research Areas

Research AreaComputational MethodPotential Insights
Conformational Analysis DFT, Ab initio methodsDetermination of the most stable conformers and the energy barriers between them.
Reaction Mechanism Elucidation Transition State Theory, DFTUnderstanding the pathways of ring-opening and cycloaddition reactions to predict product distributions.
Spectroscopic Prediction NMR and IR spectra calculationsAiding in the characterization and structural confirmation of synthetic products.
Molecular Property Prediction QSAR, Molecular DynamicsEstimating properties relevant to medicinal chemistry, such as lipophilicity and aqueous solubility.

Expansion of the Spirocyclic Core for Diverse Chemical Building Block Development

The this compound framework serves as a unique starting point for the development of a diverse array of chemical building blocks. The nitrogen atom of the azetidine ring provides a convenient handle for functionalization. Future research could focus on N-alkylation, N-arylation, and N-acylation to introduce a wide range of substituents, thereby creating a library of novel compounds for biological screening.

Furthermore, functionalization of the cyclopropane ring, while challenging, could lead to highly valuable and complex scaffolds. The development of methods for selective C-H activation on the cyclopropane ring or further derivatization following ring-opening would significantly expand the synthetic utility of this spirocycle. The resulting functionalized azetidines and their derivatives could be explored as conformationally constrained amino acid analogs or as scaffolds in drug discovery programs. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the spiro[2.3]hexane core in 1,1-difluoro-5-azaspiro[2.3]hexane?

  • Methodological Answer : The spirocyclic core is typically synthesized via cyclopropanation reactions. For example, Tebbe olefination of N-Boc-protected 2-azetidinone generates intermediates that undergo cyclopropanation to form the spiro[2.3]hexane framework . Alternative approaches include intermolecular C4 + C2 coupling of cyclobutylidenes with olefins, as demonstrated in early spirocyclic syntheses . Fluorination at the 1,1-positions is achieved using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to avoid side reactions.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on X-ray crystallography for unambiguous determination of the spirocyclic geometry and fluorine placement . Complementary techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve ring substituents and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns.

Q. What are the primary challenges in introducing difluoro groups at the 1,1-positions of the spirocyclic framework?

  • Methodological Answer : Key challenges include:

  • Regioselectivity : Fluorination must avoid competing reactions at the azetidine nitrogen or other reactive sites.
  • Steric Hindrance : The spirocyclic structure restricts access to the 1,1-positions, necessitating small, reactive fluorinating agents.
  • Stability : Fluorinated intermediates may decompose under acidic/basic conditions; inert atmospheres and low temperatures are often required .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Stereocontrol is achieved through:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., N-Boc-2-azetidinone) to dictate spatial arrangement during cyclopropanation .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Pd or Rh complexes) with chiral ligands enable enantioselective cyclopropanation .
  • Computational Modeling : DFT calculations predict transition states to optimize reaction conditions for desired stereoisomers .

Q. What methodologies are employed to analyze the conformational rigidity of this compound and its impact on biological activity?

  • Methodological Answer :

  • Dynamic NMR : Measures rotational barriers to assess conformational flexibility .
  • X-ray Diffraction : Resolves locked conformations, such as the "frozen" geometry mimicking L-glutamic acid, which enhances receptor binding .
  • Structure-Activity Relationships (SAR) : Bioassays compare spirocyclic analogs with flexible counterparts to quantify rigidity-driven potency improvements .

Q. How do computational models contribute to understanding the reactivity and stability of this compound under various reaction conditions?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Predict thermodynamic stability of fluorinated intermediates and transition states during synthesis .
  • pKa/LogP Calculations : Quantify basicity and lipophilicity to optimize pharmacokinetic properties (e.g., solubility, membrane permeability) .
  • Reactivity Screening : Virtual libraries identify substituents that enhance stability while maintaining reactivity toward target biomolecules .

Safety and Handling Considerations

Q. What precautions are critical when handling reactive intermediates in this compound synthesis?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact with fluorinating agents (e.g., DAST) .
  • Engineering Controls : Use fume hoods with HEPA filters to mitigate inhalation risks from volatile intermediates.
  • Waste Disposal : Quench reactive fluorinated byproducts with aqueous bicarbonate before disposal .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Protocols : Strictly replicate solvent purity, temperature, and catalyst loading from literature procedures .
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and identify side products.
  • Collaborative Validation : Cross-check results with independent labs to isolate procedural variables (e.g., stirring rate, moisture levels) .

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Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-5-azaspiro[2.3]hexane
Reactant of Route 2
1,1-Difluoro-5-azaspiro[2.3]hexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.